molecular formula C8H8BFO4 B1323002 4-Fluoro-3-methoxycarbonylphenylboronic acid CAS No. 874219-35-9

4-Fluoro-3-methoxycarbonylphenylboronic acid

Cat. No.: B1323002
CAS No.: 874219-35-9
M. Wt: 197.96 g/mol
InChI Key: GQBWFAIHGHHNMM-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxycarbonylphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and a methoxycarbonyl group. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methoxycarbonylphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 4-fluoro-3-methoxycarbonylphenyl halides using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is conducted in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxycarbonylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), boron reagents (e.g., bis(pinacolato)diboron)

    Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), solvents (e.g., toluene, ethanol)

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 4-fluoro-3-methoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

4-Fluoro-3-methoxycarbonylphenylboronic acid can be compared with other similar boronic acids:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical applications.

Properties

IUPAC Name

(4-fluoro-3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBWFAIHGHHNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629620
Record name [4-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-35-9
Record name [4-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(methoxycarbonyl)benzeneboronic acid
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